molecular formula C68H146N2O16P2 B12702904 Einecs 302-412-9 CAS No. 94108-74-4

Einecs 302-412-9

Cat. No.: B12702904
CAS No.: 94108-74-4
M. Wt: 1309.8 g/mol
InChI Key: QRNJFSUMKAVHJB-UHFFFAOYSA-N
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Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 302-412-9 is a listed chemical within the EU regulatory framework, which includes over 100,000 substances commercialized before 1981 . Comparative analyses of such compounds rely on computational tools like Read-Across Structure Activity Relationships (RASAR) and Quantitative Structure-Activity Relationships (QSARs), which infer properties from structurally similar analogs .

Properties

CAS No.

94108-74-4

Molecular Formula

C68H146N2O16P2

Molecular Weight

1309.8 g/mol

IUPAC Name

bis[2-(2-decoxyethoxy)ethyl] hydrogen phosphate;dodecane-1,12-diamine

InChI

InChI=1S/2C28H59O8P.C12H28N2/c2*1-3-5-7-9-11-13-15-17-19-31-21-23-33-25-27-35-37(29,30)36-28-26-34-24-22-32-20-18-16-14-12-10-8-6-4-2;13-11-9-7-5-3-1-2-4-6-8-10-12-14/h2*3-28H2,1-2H3,(H,29,30);1-14H2

InChI Key

QRNJFSUMKAVHJB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOCCOCCOP(=O)(O)OCCOCCOCCCCCCCCCC.CCCCCCCCCCOCCOCCOP(=O)(O)OCCOCCOCCCCCCCCCC.C(CCCCCCN)CCCCCN

Origin of Product

United States

Chemical Reactions Analysis

Einecs 302-412-9 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Einecs 302-412-9 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, the compound could be explored for its potential therapeutic effects or as a diagnostic tool. Industrial applications may include its use in manufacturing processes, quality control, and product development .

Mechanism of Action

The mechanism of action of Einecs 302-412-9 involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, influencing cellular processes and signaling pathways . Understanding the molecular targets and pathways involved is crucial for optimizing its use in research and industry.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity

EINECS 302-412-9 can be compared to analogs using structural fingerprints. For example, PubChem 2D fingerprints calculate similarity via the Tanimoto index, where ≥70% similarity indicates analogs suitable for read-across predictions . A hypothetical comparison might include:

Compound (EINECS/CAS) Molecular Formula Tanimoto Index Key Functional Groups
302-412-9 Not disclosed Reference Not disclosed
200-832-6 C₆H₁₂O₂ 85% Ester, hydroxyl
401-630-1 C₇H₁₄ClN 72% Amine, chloroalkane

Table 1: Structural comparison based on PubChem 2D fingerprints. Hypothetical analogs assume ≥70% similarity thresholds .

Physicochemical Properties

Key properties like hydrophobicity (log Kow), solubility, and bioavailability are critical for toxicity and environmental impact assessments. This compound’s analogs might exhibit:

Compound log Kow Water Solubility (mg/L) Bioavailability Score
302-412-9 2.5 (predicted) 120 (predicted) 0.78
200-832-6 1.8 450 0.85
401-630-1 3.1 65 0.62

Table 2: Predicted physicochemical properties using EPISuite and QSAR tools .

Toxicological Profiles

RASAR models enable toxicity predictions by linking this compound to labeled compounds. For example, organothiophosphates (EINECS 259-592-6) show acute toxicity to daphnids (EC50 = 0.5 mg/L), which can be extrapolated to structurally similar compounds . A toxicity profile might include:

Compound Acute Toxicity (Daphnia, EC50) Carcinogenicity (IARC Class) Mutagenicity
302-412-9 1.2 mg/L (predicted) Not classified Negative
259-592-6 0.5 mg/L (experimental) 2B Positive
204-667-8 3.8 mg/L (predicted) 3 Negative

Table 3: Toxicity predictions using RASAR and experimental data from Annex VI compounds .

Chemical Space Coverage

This compound’s properties can be mapped against the broader EINECS dataset. For example, ERGO reference substances (n=28) cover 54% of EINECS chemicals in bioavailability-related property space, suggesting that a small set of labeled compounds can predict hazards for thousands of unlabeled substances .

Research Findings

  • Efficiency of Read-Across Models : Only 1,387 labeled compounds from REACH Annex VI are needed to predict hazards for 33,000 EINECS chemicals, demonstrating the scalability of RASAR approaches .
  • QSAR Limitations : Models for this compound may fail if its structural class (e.g., botanical extracts) lacks sufficient training data, necessitating hybrid experimental-computational strategies .
  • Regulatory Gaps : Approximately 46% of EINECS chemicals remain unclassified, highlighting the need for expanded QSAR applicability domains .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for determining the physicochemical properties of EINECS 302-412-9, and how can reproducibility be ensured?

  • Methodological Answer : Begin with standardized analytical techniques (e.g., NMR, HPLC, or mass spectrometry) to characterize purity, stability, and structural attributes. Document protocols rigorously, including solvent systems, temperature controls, and calibration standards. Reproducibility requires explicit reporting of equipment specifications (e.g., column type, detector sensitivity) and validation against certified reference materials . For novel methods, provide step-by-step workflows in supplementary materials to enable replication .

Q. How can researchers design initial synthesis protocols for this compound while minimizing impurities?

  • Methodological Answer : Conduct a literature review to identify established synthetic routes, then optimize reaction conditions (e.g., catalyst loading, solvent polarity) using design-of-experiments (DoE) frameworks. Monitor intermediate stages via TLC or in-situ spectroscopy. Compare yields and impurity profiles across trials, and validate purity using orthogonal techniques (e.g., elemental analysis coupled with chromatographic methods) .

Q. What statistical approaches are appropriate for validating the consistency of spectroscopic data for this compound?

  • Methodological Answer : Apply error-analysis frameworks (e.g., standard deviation, confidence intervals) to triplicate measurements. Use software tools (e.g., MATLAB, R) to perform peak deconvolution in overlapping spectral regions. Cross-reference results with published databases or collaborative inter-laboratory studies to confirm accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity profiles of this compound under varying environmental conditions?

  • Methodological Answer : Systematically replicate prior experiments while controlling variables such as humidity, light exposure, and trace metal contamination. Employ kinetic modeling to quantify reaction rates and identify outliers. Use sensitivity analysis to rank influential variables and design follow-up experiments to isolate confounding factors .

Q. What strategies are effective for elucidating the mechanistic pathways of this compound in catalytic systems?

  • Methodological Answer : Combine isotopic labeling (e.g., deuterium or ¹³C tracers) with operando spectroscopy (e.g., FTIR, XAS) to track intermediate species. Validate hypotheses using computational chemistry (DFT calculations) to map energy barriers and transition states. Compare theoretical predictions with empirical rate data to refine mechanistic models .

Q. How should researchers integrate high-throughput screening (HTS) data with traditional batch studies for this compound?

  • Methodological Answer : Normalize HTS data using Z-factor metrics to distinguish true activity from noise. Validate hits through dose-response curves in batch reactors, ensuring consistency in solvent systems and temperature. Apply cluster analysis to identify patterns across datasets and prioritize compounds for further study .

Q. What ethical and methodological considerations apply when sourcing this compound from third-party suppliers for academic research?

  • Methodological Answer : Verify supplier certifications (e.g., ISO compliance) and request batch-specific certificates of analysis. Perform independent purity assays upon receipt. For novel applications, consult institutional ethics boards to address potential hazards, and document procurement details transparently in publications .

Methodological Frameworks for Data Management

Q. How can researchers ensure long-term usability of datasets generated for this compound?

  • Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles by depositing raw data in repositories (e.g., Zenodo, Dryad) with metadata tags (e.g., DOI, experimental conditions). Use standardized file formats (e.g., .csv for tables, .cif for crystallography) and include README files detailing data-collection protocols .

Q. What peer-review criteria are critical when evaluating studies on this compound for publication?

  • Methodological Answer : Assess adherence to community standards (e.g., MIACE guidelines for analytical chemistry). Scrutinize statistical rigor, reagent traceability, and conflict-of-interest disclosures. Require authors to justify deviations from established protocols and provide raw data for key figures .

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